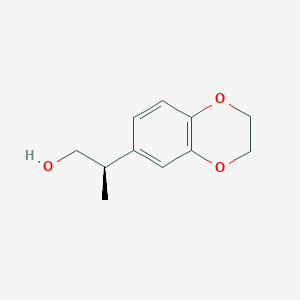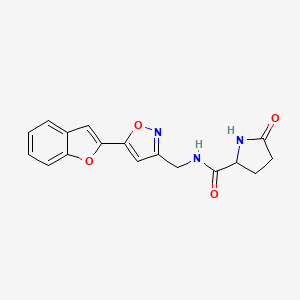
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol, also known as safrole alcohol, is an organic compound with a chemical formula C10H12O3. It is a colorless liquid that is commonly used as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol alcohol is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Safrole alcohol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol alcohol in lab experiments is its availability and relatively low cost. It is also easy to synthesize and purify. However, its potential toxicity and carcinogenicity may limit its use in certain experiments. It is important to handle it with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for the research on (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol alcohol. One direction is to further investigate its potential as an antioxidant and anticancer agent. Another direction is to explore its potential as an antimicrobial agent. Additionally, research can be conducted to optimize the synthesis method and improve the purity of the product. Overall, this compound alcohol has promising potential for various scientific research applications.
Métodos De Síntesis
Safrole alcohol can be synthesized from (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol, a natural organic compound found in various plants. The synthesis involves the reduction of this compound using sodium borohydride in the presence of a catalyst such as palladium on carbon. The resulting product is a mixture of (2R)- and (2S)-isomers, which can be separated by fractional distillation.
Aplicaciones Científicas De Investigación
Safrole alcohol has been used in various scientific research applications. It has been studied for its potential as an antioxidant, anticancer, and antimicrobial agent. It has also been used as a precursor in the synthesis of various pharmaceuticals, such as methylenedioxymethamphetamine (MDMA).
Propiedades
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJMKLPAOQRYPJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2494737.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)

![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)



![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)